molecular formula C18H24ClNO2 B4025240 2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone

2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone

Cat. No.: B4025240
M. Wt: 321.8 g/mol
InChI Key: UCCJILGZCPQSDC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)ethanone is a synthetic organic compound Its structure includes a chlorophenoxy group and a bicyclic azabicyclo group, which are linked by an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate halogenated reagent to form the chlorophenoxy intermediate.

    Formation of the Azabicyclo Intermediate: This step involves the synthesis of the azabicyclo group through a series of cyclization reactions.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the azabicyclo intermediate in the presence of a suitable catalyst to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)ethanol: A simpler analog with similar functional groups.

    1-(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone: Lacks the chlorophenoxy group but retains the azabicyclo structure.

Uniqueness

2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[321]oct-6-yl)ethanone is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2/c1-17(2)8-14-9-18(3,11-17)12-20(14)16(21)10-22-15-6-4-13(19)5-7-15/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCJILGZCPQSDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)COC3=CC=C(C=C3)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone
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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone
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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone
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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone
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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone
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2-(4-Chlorophenoxy)-1-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)ethanone

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